molecular formula C10H11F2NO2 B13614867 Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate

Cat. No.: B13614867
M. Wt: 215.20 g/mol
InChI Key: SZQXFDYPSDEMOG-QMMMGPOBSA-N
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Description

Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate is a chiral β-amino ester featuring a 2,3-difluorophenyl substituent and a methyl ester group. Its stereochemistry (S-configuration) is critical for biological activity, particularly in pharmaceutical applications where enantiomeric purity influences receptor binding and metabolic stability . This compound serves as a key intermediate in synthesizing pyrrolo-pyridazine derivatives, as evidenced by its use in European Patent EP 4 374 877 A2 for preparing kinase inhibitors .

The structural uniqueness of this compound lies in its fluorinated aromatic ring and β-amino ester moiety, which enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs. Its molecular formula is C₁₀H₁₀F₂NO₂, with a molecular weight of 231.19 g/mol (calculated from and ).

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,3-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1

InChI Key

SZQXFDYPSDEMOG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and methyl acrylate.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like toluene.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the amino group and fluorine atoms allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Fluorine Substituent Position
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Applications
Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate 2,3-difluoro C₁₀H₁₀F₂NO₂ 231.19 1.00 (Reference) Kinase inhibitor intermediates
Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate 3,5-difluoro C₁₀H₁₀F₂NO₂ 231.19 0.96 Not reported; likely similar
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate 2,4-difluoro C₁₁H₁₄ClF₂NO₂ 265.69 0.87 Building block in drug discovery

Notes:

  • Ethyl ester derivatives (e.g., ) exhibit increased molecular weight and altered pharmacokinetics due to the ethyl group .
Table 2: Non-Fluorinated and Methoxy-Substituted Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Similarity Score Key Differences
(S)-Methyl 3-amino-3-phenylpropanoate Phenyl (no fluorine) C₁₀H₁₃NO₂ 193.22 0.89 Lower metabolic stability
Methyl 3-amino-3-(3-methoxyphenyl)propanoate 3-methoxy C₁₁H₁₅NO₃ 223.24 0.96 Reduced lipophilicity
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate 2,3-dimethoxy C₁₂H₁₇NO₄ 253.27 0.88 Increased polarity

Key Findings :

  • Fluorination at 2,3-positions enhances metabolic stability and target selectivity compared to methoxy or non-fluorinated analogs .

Stereochemical and Functional Group Modifications

Enantiomeric Differences
  • Methyl (R)-3-amino-3-(2,3-difluorophenyl)propanoate: The (R)-enantiomer is structurally analogous but may exhibit divergent biological activity. For example, in EP 4 374 877 A2, the (R)-isomer was used to synthesize a distinct pyrrolo-pyridazine derivative, highlighting enantiomer-specific reactivity .
Ester vs. Acid Forms
  • 3-Amino-3-(2,3-difluorophenyl)propanoic acid (similarity score: 0.89): The free acid form lacks the methyl ester, reducing cell permeability but enabling salt formation for improved solubility .

Biological Activity

Methyl (S)-3-amino-3-(2,3-difluorophenyl)propanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10_{10}H11_{11}F2_{2}N1_{1}O2_{2}
  • Molecular Weight : 215.20 g/mol
  • CAS Number : 1213035-13-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50_{50} values as follows:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These results suggest that this compound may have potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity :
    A recent study investigated the effect of this compound on apoptosis in HeLa cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of the compound in a model of oxidative stress-induced neurotoxicity. This compound significantly reduced neuronal cell death and oxidative stress markers, indicating its potential for treating neurodegenerative diseases.

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